molecular formula C8H8F3NO B13033520 2-(Aminomethyl)-3-(trifluoromethyl)phenol

2-(Aminomethyl)-3-(trifluoromethyl)phenol

Cat. No.: B13033520
M. Wt: 191.15 g/mol
InChI Key: ZRASDLZKTSGWKK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-(trifluoromethyl)phenol with formaldehyde and ammonia, which results in the formation of the desired compound . The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(Aminomethyl)-3-(trifluoromethyl)phenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient production of the compound. The use of microflow trifluoromethylation reactions has also been explored for the large-scale synthesis of trifluoromethylated compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced amines or alcohols, and various substituted phenol derivatives.

Scientific Research Applications

2-(Aminomethyl)-3-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the aminomethyl group can interact with various enzymes and receptors, leading to the modulation of biological pathways. This interaction can result in antimicrobial, anticancer, or other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Aminomethyl)-3-(trifluoromethyl)phenol include:

  • 2-(Aminomethyl)phenol
  • 3-(Trifluoromethyl)phenol
  • 2-(Trifluoromethyl)phenol

Uniqueness

The uniqueness of this compound lies in the presence of both the aminomethyl and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-(aminomethyl)-3-(trifluoromethyl)phenol

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-3,13H,4,12H2

InChI Key

ZRASDLZKTSGWKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)CN)C(F)(F)F

Origin of Product

United States

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